molecular formula C7H11NO4 B145321 1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid CAS No. 134250-76-3

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid

Cat. No. B145321
CAS RN: 134250-76-3
M. Wt: 173.17 g/mol
InChI Key: PNXXTNFAEIJNDV-UHFFFAOYSA-N
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Description

“1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” is a chemical compound with the CAS Number: 134250-76-3. It has a molecular weight of 173.17 . The IUPAC name for this compound is 1-(methoxycarbonyl)proline .


Molecular Structure Analysis

The InChI code for “1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” is 1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10) . This indicates that the compound has a pyrrolidine ring, which is a five-membered ring with one nitrogen atom .


Chemical Reactions Analysis

While specific chemical reactions involving “1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” are not available, it’s known that pyrrolidine compounds can undergo various reactions. For example, they can be used to prepare bioactive molecules with target selectivity .

It should be stored at a temperature of 4 degrees Celsius . The compound’s physical form and properties can be influenced by factors such as its stereochemistry .

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

Future Directions

While specific future directions for “1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid” are not available, research into pyrrolidine compounds continues to be a significant area of interest in medicinal chemistry . These compounds are often used as scaffolds for the development of new drugs .

properties

IUPAC Name

1-methoxycarbonylpyrrolidine-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11NO4/c1-12-7(11)8-4-2-3-5(8)6(9)10/h5H,2-4H2,1H3,(H,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PNXXTNFAEIJNDV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)N1CCCC1C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H11NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30456117
Record name 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(Methoxycarbonyl)pyrrolidine-2-carboxylic acid

CAS RN

134250-76-3
Record name N-Carbomethoxy proline, DL-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134250763
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 1,2-Pyrrolidinedicarboxylicacid,1-methylester(9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30456117
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N-CARBOMETHOXY PROLINE, DL-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EPY6RQW0N
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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